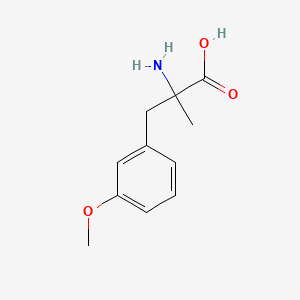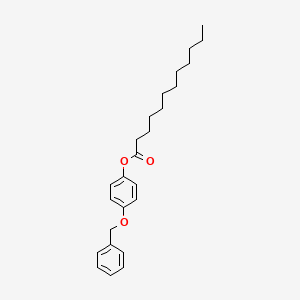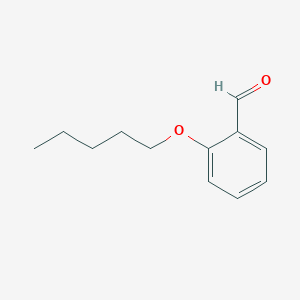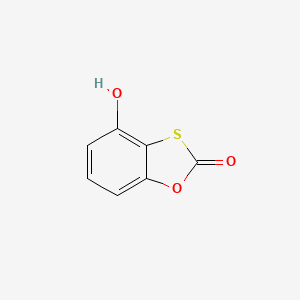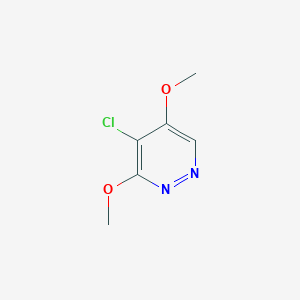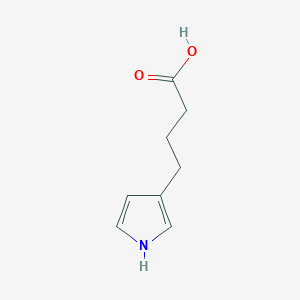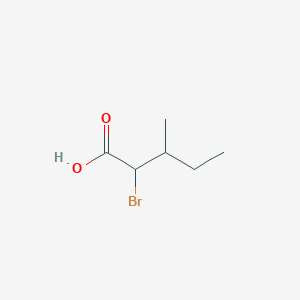
Z-Ser-Ala-OH
Vue d'ensemble
Description
Z-Ser-Ala-OH, also known as N-[(phenylmethoxy)carbonyl]-L-seryl-L-alanine, is a chiral compound that has been synthesized by chemoenzymatic methods. It is a racemic mixture of the two enantiomers, Z-serine and L-serine. This compound is characterized by its specific rotation of -35.6° (c=1 in methanol) and is used primarily in research settings .
Applications De Recherche Scientifique
Z-Ser-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a chiral building block in organic synthesis.
Biology: The compound is utilized in studies involving enzyme mechanisms and protein interactions.
Medicine: Research involving this compound contributes to the understanding of biochemical pathways and the development of therapeutic agents.
Mécanisme D'action
Target of Action
Z-Ser-Ala-OH, a dipeptide, is likely to interact with a variety of targets in the body. The primary targets could be proteases , particularly serine proteases . These enzymes degrade a wide range of proteins and play vital roles in various biological processes . The interaction of this compound with these targets can influence their activity and subsequently affect the physiological processes they are involved in.
Biochemical Pathways
This compound, being a dipeptide, could potentially be involved in protein synthesis and degradation pathways. It might also play a role in the regulation of amino acid metabolism . For instance, it could influence the biosynthesis of 5-aminolevulinic acid (ALA) , an intermediate in the heme synthesis pathway . .
Pharmacokinetics
It might be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted via the kidneys
Result of Action
Given its potential interaction with serine proteases, it could influence various cellular processes regulated by these enzymes, such as protein degradation, cell signaling, and immune responses
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Z-Ser-Ala-OH can be synthesized through various chemoenzymatic methods. One common approach involves the use of acylase substrates for the enzymatic cleavage of beta-(1→4)-linked alpha-(1→2)-linked glycosidic bonds. This process produces oligosaccharides with alpha-(1→3)-linked alpha-(1→6)-linked glycosidic bonds . The hydrolysis of the ester group can also be carried out under acidic conditions to produce phenylacetates and phenylacetyls .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories using the aforementioned synthetic routes. The production involves precise control of reaction conditions to ensure the desired enantiomeric purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Z-Ser-Ala-OH undergoes various chemical reactions, including hydrolysis, enzymatic cleavage, and aldol reactions. The hydrolysis of the ester group under acidic conditions is a notable reaction, leading to the formation of phenylacetates and phenylacetyls .
Common Reagents and Conditions
Hydrolysis: Acidic conditions are used to hydrolyze the ester group.
Enzymatic Cleavage: Acylase enzymes are employed to cleave glycosidic bonds.
Aldol Reactions: Aldol reactions can be facilitated using appropriate catalysts and conditions.
Major Products
The major products formed from these reactions include phenylacetates, phenylacetyls, and oligosaccharides with specific glycosidic linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Ser-OH: A similar compound with a single amino acid residue.
Z-Ala-OH: Another related compound with alanine as the primary amino acid.
Fmoc-Ser(tBu)-OH: A protected form of serine used in peptide synthesis.
Uniqueness
Z-Ser-Ala-OH is unique due to its specific combination of serine and alanine residues, which allows it to participate in distinct enzymatic reactions and produce specific oligosaccharide products. Its chiral nature and specific rotation further distinguish it from other similar compounds .
Propriétés
IUPAC Name |
2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-9(13(19)20)15-12(18)11(7-17)16-14(21)22-8-10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18)(H,16,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPKWOHWTBYMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80318670 | |
| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24787-87-9 | |
| Record name | NSC333744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80318670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


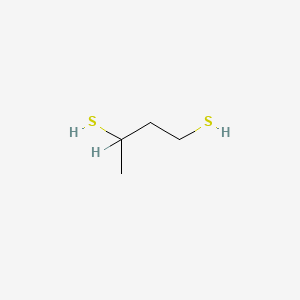
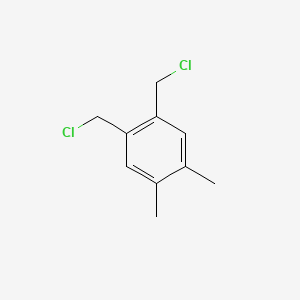
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B1597270.png)
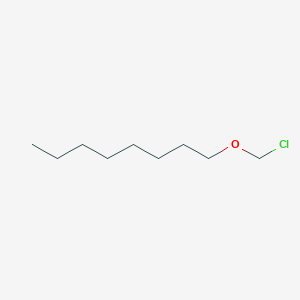
![3-(4-BROMOPHENYL)-2H-BENZO[B][1,4]OXAZINE](/img/structure/B1597272.png)
